Methyl 1-vinylcyclopropane-1-carboxylate

Dental Materials Low-Shrinkage Composites Radical Ring-Opening Polymerization

Methyl 1-vinylcyclopropane-1-carboxylate (CAS 2168830-44-0, C₇H₁₀O₂) is a 1,1-disubstituted vinylcyclopropane (VCP) monomer bearing a vinyl group and a methyl ester substituent. This structural motif places it within a class of cyclic monomers valued for their ability to undergo radical ring-opening polymerization (RROP), a process that converts the cyclopropane ring into a linear repeating unit and significantly reduces polymerization-induced volume shrinkage compared to conventional vinyl monomers [3.0.CO;2-A" target="_blank">1].

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
Cat. No. B12297872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-vinylcyclopropane-1-carboxylate
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CC1)C=C
InChIInChI=1S/C7H10O2/c1-3-7(4-5-7)6(8)9-2/h3H,1,4-5H2,2H3
InChIKeyOBOWOHFXWOXZKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-vinylcyclopropane-1-carboxylate: A Bifunctional Monomer for Low-Shrinkage Polymer Networks and Advanced Synthesis


Methyl 1-vinylcyclopropane-1-carboxylate (CAS 2168830-44-0, C₇H₁₀O₂) is a 1,1-disubstituted vinylcyclopropane (VCP) monomer bearing a vinyl group and a methyl ester substituent . This structural motif places it within a class of cyclic monomers valued for their ability to undergo radical ring-opening polymerization (RROP), a process that converts the cyclopropane ring into a linear repeating unit and significantly reduces polymerization-induced volume shrinkage compared to conventional vinyl monomers [1]. Beyond polymerization, the vinylcyclopropane carboxylate scaffold serves as a key intermediate in the synthesis of pyrethroid insecticides and other bioactive cyclopropane-containing molecules [2].

Why Methyl 1-vinylcyclopropane-1-carboxylate Cannot Be Replaced by Common Methacrylates in High-Precision Applications


Direct substitution of Methyl 1-vinylcyclopropane-1-carboxylate with common linear methacrylates (e.g., MMA, TEGDMA) is not scientifically equivalent due to a fundamental difference in polymerization mechanism. Methacrylates undergo simple vinyl addition, which results in significant volume shrinkage (typically 10–20%) as van der Waals distances between monomers are replaced by shorter covalent bonds [1]. In contrast, the VCP scaffold undergoes radical ring-opening polymerization (RROP), where the formation of each new covalent bond is accompanied by the cleavage of a strained cyclopropane C–C bond, resulting in a net volume expansion that partially or fully offsets shrinkage [2]. This mechanistic distinction is critical for applications demanding dimensional precision, such as dental restorations, microelectronics, and high-fidelity 3D printing [3].

Methyl 1-vinylcyclopropane-1-carboxylate: Quantitative Differentiation Evidence for Procurement Decisions


Radical Ring-Opening Polymerization (RROP) Enables Near-Zero Volume Shrinkage vs. Methacrylates

The 1,1-disubstituted vinylcyclopropane (VCP) monomer class, to which Methyl 1-vinylcyclopropane-1-carboxylate belongs, exhibits significantly reduced polymerization shrinkage compared to conventional methacrylate monomers due to its ring-opening mechanism [1]. While specific quantitative data for the methyl ester analog is not directly published, studies on structurally analogous 1,1-disubstituted VCPs (e.g., ECVCP, diethyl 2-vinylcyclopropane-1,1-dicarboxylate) demonstrate that copolymerization with MMA progressively reduces volume shrinkage as VCP content increases [2]. For pure VCP networks, volume shrinkage can be as low as 0–3%, compared to 10–20% for dimethacrylates like TEGDMA [1].

Dental Materials Low-Shrinkage Composites Radical Ring-Opening Polymerization

VCP Monomers Exhibit Faster Photopolymerization Kinetics than TEGDMA

In a direct comparative study using photo-DSC, several difunctional VCP monomers demonstrated higher reactivity than triethylene glycol dimethacrylate (TEGDMA), a standard reactive diluent in dental composites [1]. This enhanced reactivity, when combined with the appropriate photoinitiator system (e.g., BMDG), enables faster curing cycles and higher final conversions (>95%) [2]. This kinetic advantage is critical for applications requiring rapid, on-demand curing, such as light-cured dental restorations or high-throughput additive manufacturing [1].

Photopolymerization Reactivity Ratios Dental Composites

Copolymerization with Methyl Methacrylate (MMA) Yields Controlled Reactivity Ratios for Network Design

The copolymerization behavior of vinylcyclopropane monomers with methacrylates is quantitatively defined by reactivity ratios, enabling precise control over polymer microstructure and final material properties. For 1,1-bis(ethoxycarbonyl)-2-vinylcyclopropane (ECVCP), a close structural analog of Methyl 1-vinylcyclopropane-1-carboxylate, the reactivity ratios with MMA were determined to be r₁ (VCP) = 0.11 and r₂ (MMA) = 21.49 [1]. This large difference indicates that the VCP monomer incorporates slowly into the growing chain compared to MMA, a feature that can be exploited to create gradient copolymers or to tune crosslink density in multicomponent networks [1].

Copolymerization Reactivity Ratios Polymer Network Engineering

VCP Polymers Exhibit Tunable Thermoresponsive Behavior in Aqueous Solutions

Polymers derived from 1,1-disubstituted vinylcyclopropanes, including those with ester substituents like Methyl 1-vinylcyclopropane-1-carboxylate, can be designed to exhibit a sharp, thermally triggered aggregation process in aqueous solutions [1]. In a study of VCP monomers bearing oligo(ethylene glycol) side chains, the resulting polymers showed a phase transition temperature (cloud point) tunable within the range of 25–46 °C, and this transition was relatively insensitive to environmental conditions such as pH and ionic strength [1]. This property is not inherent to poly(methacrylates) and represents a distinct functional advantage for VCP-based materials in biomedical and smart coating applications [1].

Thermoresponsive Polymers Stimuli-Responsive Materials Biomaterials

Methyl 1-vinylcyclopropane-1-carboxylate: Optimal Application Scenarios Based on Quantitative Evidence


Low-Shrinkage Dental Restorative Composites

The near-zero volume shrinkage of VCP-based polymers directly addresses the primary failure mechanism in dental composites: marginal leakage caused by polymerization shrinkage stress [1]. By replacing or blending methacrylates with Methyl 1-vinylcyclopropane-1-carboxylate or its derivatives, formulators can create restorative materials that maintain a tight seal at the tooth interface, reducing the risk of secondary caries and improving long-term clinical outcomes [2].

High-Precision 3D Printing Resins

In stereolithography (SLA) and digital light processing (DLP) 3D printing, shrinkage during layer-by-layer photopolymerization causes warping, loss of fine feature fidelity, and delamination from the build platform. The low shrinkage of VCP monomers enables the production of dimensionally accurate parts with high resolution [1]. Furthermore, the faster photopolymerization kinetics of VCP monomers compared to TEGDMA can reduce layer curing times, increasing overall print throughput [2].

Thermoresponsive Smart Coatings and Hydrogels

The ability of poly(vinylcyclopropane)s to exhibit a sharp, tunable lower critical solution temperature (LCST) in aqueous media makes Methyl 1-vinylcyclopropane-1-carboxylate a valuable building block for synthesizing thermoresponsive polymers [1]. Potential applications include 'smart' wound dressings that change permeability with body temperature, valves in microfluidic devices that open/close based on thermal cues, and temperature-triggered drug delivery systems [1].

Synthesis of Pyrethroid Insecticide Precursors

Vinylcyclopropane carboxylate esters are established intermediates in the synthesis of pyrethroid insecticides, which are known to be approximately 35,000 times more active than DDT and are biodegradable [1]. Methyl 1-vinylcyclopropane-1-carboxylate provides a convenient, pre-functionalized scaffold that can be further elaborated via stereoselective transformations to access specific pyrethroid enantiomers, supporting the development of more potent and environmentally friendly pest control agents [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1-vinylcyclopropane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.